molecular formula C9H11N5O4 B1237287 3'-beta-Azido-2',3'-dideoxyuridine

3'-beta-Azido-2',3'-dideoxyuridine

Cat. No.: B1237287
M. Wt: 253.22 g/mol
InChI Key: ZSNNBSPEFVIUDS-KYVYOHOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-beta-Azido-2’,3’-dideoxyuridine typically involves the modification of uridineCommon reagents used in this synthesis include azidotrimethylsilane and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3’-beta-Azido-2’,3’-dideoxyuridine are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-beta-Azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various azido-derivatives and cycloaddition products, which can be further utilized in chemical and biological research .

Scientific Research Applications

3’-beta-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-beta-Azido-2’,3’-dideoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in cancer cells. In the context of HIV inhibition, it interferes with the replication of the virus by incorporating into the viral DNA and preventing its proper synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-beta-Azido-2’,3’-dideoxyuridine is unique due to its dual functionality as both an antitumor agent and an antiviral compound. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer research, while its potential to inhibit HIV replication highlights its importance in antiviral research .

Properties

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1

InChI Key

ZSNNBSPEFVIUDS-KYVYOHOSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]

Synonyms

3'-azido-2',3'-dideoxyuridine
AZddU

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.